(3-Ethoxy-4-hydroxybenzylidene)malononitrile
Overview
Description
(3-Ethoxy-4-hydroxybenzylidene)malononitrile is a synthetic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol
Mechanism of Action
Target of Action
The primary target of (3-Ethoxy-4-hydroxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . The compound can directly bind to tyrosinase, forming hydrogen bonds with specific residues (GLY281 and ASN260), and via hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the tyrosinase binding pocket . This interaction likely contributes to its inhibitory effect on tyrosinase.
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the synthesis of melanin, thereby reducing melanin accumulation in the skin .
Result of Action
The result of the action of this compound is a decrease in melanin production . This leads to a reduction in melanin accumulation in the skin, which can help prevent hyperpigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-hydroxybenzylidene)malononitrile typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide in an aqueous medium . The reaction conditions include stirring the mixture at room temperature for a specific duration, followed by purification of the product through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-hydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and hydroxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted benzylidene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroxybenzylidene)malononitrile: Similar structure but with hydroxyl groups instead of ethoxy and hydroxy groups.
(4-Hydroxybenzylidene)malononitrile: Lacks the ethoxy group, having only a hydroxy group on the benzene ring.
(3-Hydroxy-4-methoxybenzylidene)malononitrile: Contains a methoxy group instead of an ethoxy group.
Uniqueness
(3-Ethoxy-4-hydroxybenzylidene)malononitrile is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12-6-9(3-4-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBMMKNBWCVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278947 | |
Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-34-4 | |
Record name | NSC10748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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